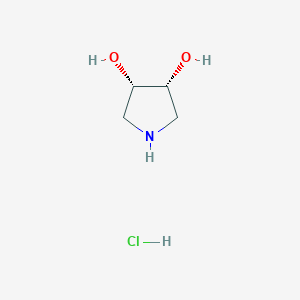
(2R,4R)-4-hydroxypiperidine-2-carboxylic acid
Overview
Description
Scientific Research Applications
Biologically Active Compounds of Plants
- Research highlights natural carboxylic acids derived from plants, including their structure-related antioxidant, antimicrobial, and cytotoxic activities. These compounds, characterized by their functional groups and structural diversity, show significant biological activity, which may be related to or influenced by compounds similar to (2R,4R)-4-hydroxypiperidine-2-carboxylic acid. The antioxidant activity of these compounds varies with their structure, indicating a potential area of interest for (2R,4R)-4-hydroxypiperidine-2-carboxylic acid in understanding its bioactivity profile and mechanism of action (Godlewska-Żyłkiewicz et al., 2020).
Biocatalyst Inhibition by Carboxylic Acids
- Carboxylic acids' role in biocatalyst inhibition is explored, shedding light on their impact on engineered microbes used in fermentative production. This area of study could encompass the effects of specific carboxylic acids like (2R,4R)-4-hydroxypiperidine-2-carboxylic acid on microbial cell function, offering insights into metabolic engineering strategies to enhance microbial tolerance and productivity (Jarboe et al., 2013).
Antioxidant Properties and Structure-Activity Relationships
- The examination of hydroxycinnamic acids and their structure-activity relationships provides a model for understanding how structural modifications affect biological activities. Given its unique structure, (2R,4R)-4-hydroxypiperidine-2-carboxylic acid could be studied within this context to assess its antioxidant capacity and mechanism of action, potentially contributing to the development of novel antioxidants (Razzaghi-Asl et al., 2013).
Lactic Acid Production from Biomass
- Lactic acid serves as a precursor for numerous chemicals and polymers. Research into the production and application of lactic acid from biomass highlights the potential for (2R,4R)-4-hydroxypiperidine-2-carboxylic acid to serve as a building block in synthesizing biodegradable materials and other bio-based chemicals, emphasizing the importance of carboxylic acids in green chemistry and biotechnology (Gao et al., 2011).
properties
IUPAC Name |
(2R,4R)-4-hydroxypiperidine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO3/c8-4-1-2-7-5(3-4)6(9)10/h4-5,7-8H,1-3H2,(H,9,10)/t4-,5-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRHNXNZBLHHEIU-RFZPGFLSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(CC1O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN[C@H](C[C@@H]1O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
145.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2R,4R)-4-hydroxypiperidine-2-carboxylic acid | |
CAS RN |
1622-20-4 | |
| Record name | NSC93088 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=93088 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















![1-azabicyclo[2.2.2]octan-3-yl 1H-xanthene-9-carboxylate](/img/structure/B182038.png)